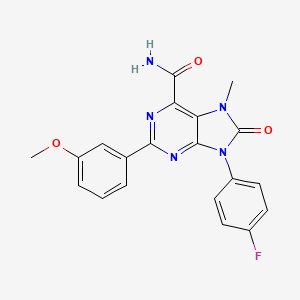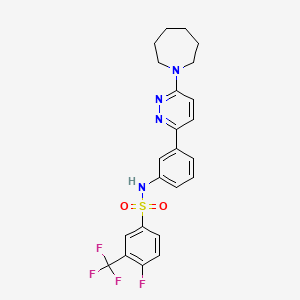![molecular formula C19H20N4O3S B11257658 (4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11257658.png)
(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a thieno[2,3-d]pyrimidin-4-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the construction of the thieno[2,3-d]pyrimidin-4-one core. Common synthetic methods include:
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aromatic Nucleophilic Substitution: Introduction of the methoxyphenyl group via nucleophilic substitution reactions.
Amide Bond Formation: Coupling reactions to form the carbonyl linkage between the piperazine and the thieno[2,3-d]pyrimidin-4-one core.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency.
化学反应分析
Types of Reactions
6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
科学研究应用
6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a kinase inhibitor and its interactions with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to these targets, modulating their activity and affecting various cellular pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(3-Methoxyphenyl)piperazine-1-carboxylate: Shares the piperazine and methoxyphenyl groups but lacks the thieno[2,3-d]pyrimidin-4-one core.
Pyrido[2,3-d]pyrimidin-5-one: Contains a similar pyrimidinone core but differs in the substituents attached to the core.
Uniqueness
6-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-5-METHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of a piperazine ring, a methoxyphenyl group, and a thieno[2,3-d]pyrimidin-4-one core.
属性
分子式 |
C19H20N4O3S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
6-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N4O3S/c1-12-15-17(24)20-11-21-18(15)27-16(12)19(25)23-8-6-22(7-9-23)13-4-3-5-14(10-13)26-2/h3-5,10-11H,6-9H2,1-2H3,(H,20,21,24) |
InChI 键 |
NKUITFIQHQKYBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Ethoxyphenyl)[4-(6-piperidino-3-pyridazinyl)piperazino]methanone](/img/structure/B11257578.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B11257599.png)
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B11257606.png)
![ethyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11257617.png)
![N-benzyl-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11257621.png)

![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11257640.png)

![N-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]cyclohexanecarboxamide](/img/structure/B11257648.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11257670.png)
![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B11257676.png)

![N-phenethyl-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11257680.png)
![2-[[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]-N-(1-methylethyl)acetamide](/img/structure/B11257685.png)
